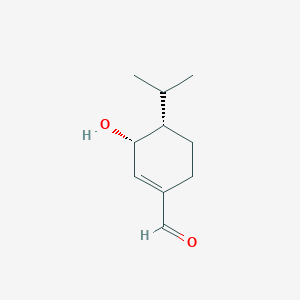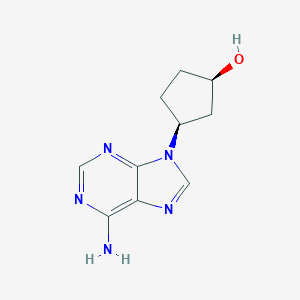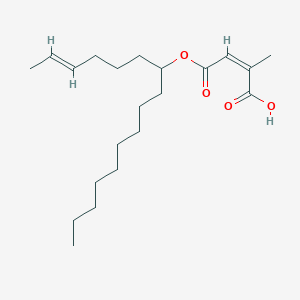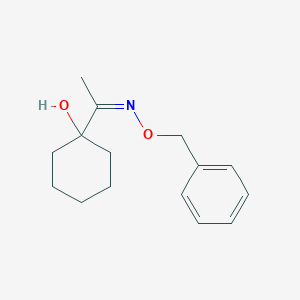
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime, also known as 1-HO-1-HE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cyclohexanone and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime is complex and not fully understood. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in various neurological processes. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to exhibit a wide range of biochemical and physiological effects. Some of the effects that have been observed include:
- Modulation of NMDA receptor activity: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to modulate the activity of the NMDA receptor, which is involved in various neurological processes. This compound has been shown to enhance NMDA receptor-mediated synaptic transmission and to improve learning and memory in animal models.
- Inhibition of COX-2 activity: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This compound has been shown to reduce inflammation and to have potential applications in the treatment of inflammatory diseases.
- Activation of TRPV1 channel: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to activate the TRPV1 channel, which is involved in pain perception. This compound has been shown to have analgesic properties and to have potential applications in the treatment of pain.
Advantages and Limitations for Lab Experiments
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. Additionally, 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been extensively studied for its potential applications in scientific research, making it a valuable tool for researchers in various fields.
However, there are also limitations to the use of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime in lab experiments. This compound has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments. Additionally, the mechanisms of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime are complex and not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime research. Some of the areas where further research is needed include:
- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime. This will help to identify potential targets for drug development and to improve our understanding of the biochemical and physiological effects of this compound.
- Neurological disorders: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has shown potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to determine the efficacy and safety of this compound for these applications.
- Cancer research: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has shown potential for the development of new cancer therapies. Further research is needed to identify the mechanisms of action of this compound in cancer cells and to determine its efficacy and safety for cancer treatment.
Conclusion:
In conclusion, 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime is a valuable tool for scientific research with potential applications in various fields. This compound has been well-characterized in terms of its chemical and physical properties, and has been extensively studied for its potential biochemical and physiological effects. Further research is needed to fully understand the mechanisms of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime and to determine its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime involves the reaction of cyclohexanone with hydroxylamine hydrochloride and sodium acetate. The resulting product is then reacted with benzyl bromide to form 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime. This synthesis method has been well-established and has been used in numerous studies to produce high-quality 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime for scientific research.
Scientific Research Applications
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been studied include:
- Neuropharmacology: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes. This compound has been used to study the role of the NMDA receptor in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and schizophrenia.
- Cancer research: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies. This compound has been used to study the mechanisms of cancer cell death and to identify potential targets for anti-cancer drugs.
- Pain research: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. This compound has been used to study the mechanisms of pain perception and to identify potential targets for pain relief.
properties
CAS RN |
154874-66-5 |
|---|---|
Product Name |
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime |
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-[(Z)-C-methyl-N-phenylmethoxycarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H21NO2/c1-13(15(17)10-6-3-7-11-15)16-18-12-14-8-4-2-5-9-14/h2,4-5,8-9,17H,3,6-7,10-12H2,1H3/b16-13- |
InChI Key |
XFRVZPSPSCYZMI-SSZFMOIBSA-N |
Isomeric SMILES |
C/C(=N/OCC1=CC=CC=C1)/C2(CCCCC2)O |
SMILES |
CC(=NOCC1=CC=CC=C1)C2(CCCCC2)O |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2(CCCCC2)O |
synonyms |
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



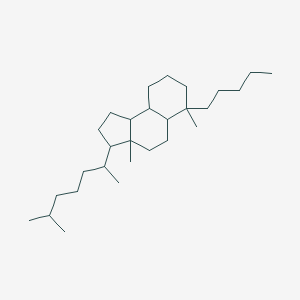
![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)
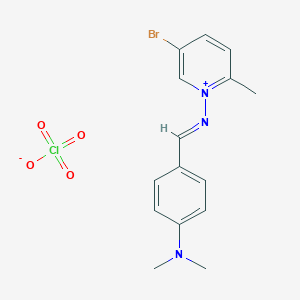
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
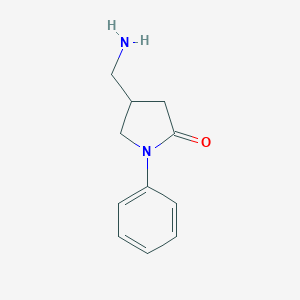
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
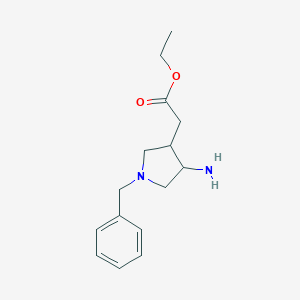
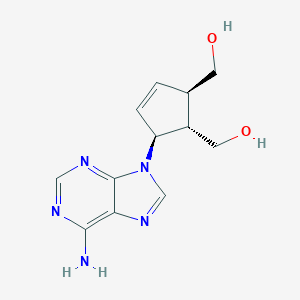
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
